molecular formula C20H26N4O2 B2806497 N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251710-96-9

N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2806497
CAS No.: 1251710-96-9
M. Wt: 354.454
InChI Key: LCWYQWAMFZOEEA-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone-based acetamide derivative characterized by a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core substituted with a piperidin-1-yl group at position 2 and an acetamide-linked 2,4-dimethylphenyl moiety at position 1. This structure combines a lipophilic aromatic group with a cyclic tertiary amine (piperidine), which may enhance membrane permeability and target binding compared to simpler analogs. The compound is synthesized via alkylation of thiopyrimidinones with chloroacetamides, a method widely applied for analogous derivatives .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-7-8-17(15(2)11-14)22-18(25)13-24-19(26)12-16(3)21-20(24)23-9-5-4-6-10-23/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWYQWAMFZOEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCCCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with the acetamide group under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific positions on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • In vitro Studies : A series of pyrimidine derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions on the aromatic ring enhanced the antimicrobial efficacy significantly .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. A study focused on synthesizing derivatives of dihydropyrimidines reported promising results in reducing seizure activity in animal models. The mechanism of action is thought to involve modulation of neurotransmitter systems .

Case Study 1: Antibacterial Activity Evaluation

A recent study synthesized several pyrimidine derivatives and evaluated their antibacterial activity against E. coli and Staphylococcus aureus. The compound exhibited a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics like trimethoprim, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticonvulsant Screening

In another investigation, the anticonvulsant effects were assessed using the maximal electroshock seizure (MES) test in rodents. The results indicated that the compound significantly reduced seizure duration and frequency compared to control groups, suggesting its potential therapeutic application in epilepsy management .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites within these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical and Spectral Data of Analogous Compounds

Compound Name / ID Substituents (Position 1 & 2) Yield (%) Melting Point (°C) Key Spectral Features (¹H NMR, δ ppm) Reference
Target Compound 1: N-(2,4-dimethylphenyl)acetamide; 2: Piperidin-1-yl N/A N/A N/A
2-[(4-Methyl-6-oxo-pyrimidinyl)thio]-N-benzyl-acetamide (5.12) 1: Benzyl; 2: Thioether 66 196–198 δ 12.50 (NH-3), 10.01 (CH₂NHCO), 7.60–7.27 (Ar-H)
2-[(4-Methyl-6-oxo-pyrimidinyl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15) 1: 4-Phenoxy-phenyl; 2: Thioether 60 224–226 δ 12.45 (NH-3), 10.08 (NHCO), 7.75–6.91 (Ar-H)
2-[(4-Methyl-6-oxo-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) 1: 2,3-Dichlorophenyl; 2: Thioether 80 230–232 δ 12.50 (NH-3), 10.10 (NHCO), 7.82–7.28 (Ar-H)
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j) 1: Phenyl; 2: Aminopyrimidine with fluorophenyl 82 N/A δ 4.00 (NH), 7.23 (NH), 6.61–7.85 (Ar-H); m/z 458.18 [M⁺]

Key Observations:

Substituent Impact on Yield :

  • Electron-deficient aryl groups (e.g., 2,3-dichlorophenyl in 5.6) correlate with higher yields (80%) compared to electron-rich groups (e.g., benzyl in 5.12: 66%) . This may reflect enhanced reactivity during alkylation.
  • The target compound’s piperidin-1-yl group (a bulky, electron-rich substituent) could reduce yield due to steric hindrance, though synthesis data are unavailable.

Melting Points :

  • Dichlorophenyl-substituted 5.6 exhibits the highest melting point (230–232°C), likely due to strong intermolecular halogen bonding and crystallinity . The target compound’s piperidine moiety may lower melting points by introducing conformational flexibility.

Spectral Trends :

  • All analogs show characteristic NH and aromatic proton signals (δ 10.01–12.50 for NH; δ 6.61–7.85 for Ar-H). The target compound’s piperidinyl protons would likely resonate at δ 1.40–3.50 (aliphatic region), distinct from thioether or aryl substituents in analogs .

Structural and Functional Divergence

  • Piperidin-1-yl vs. Piperidine’s nitrogen may also participate in hydrogen bonding with biological targets.
  • Aromatic Substituents : The 2,4-dimethylphenyl group in the target compound offers moderate steric bulk and lipophilicity compared to dichlorophenyl (5.6) or fluorophenyl (4j) groups. This balance may optimize solubility and target affinity .

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide, and how can yield be improved?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with condensation of substituted dihydropyrimidinone precursors with acetamide derivatives. Key steps include:

  • Step 1 : Preparation of the dihydropyrimidinone core via Biginelli-like reactions using thiourea, β-keto esters, and aldehydes under acidic conditions .
  • Step 2 : Introduction of the piperidin-1-yl group through nucleophilic substitution at the 2-position of the pyrimidine ring .
  • Step 3 : Acetamide coupling via acylation of the 2,4-dimethylphenylamine intermediate.
    Optimization Strategies :
  • Use of continuous flow reactors to enhance reaction efficiency and reduce side products .
  • High-throughput screening for solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to maximize regioselectivity .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify substituents on the phenyl and pyrimidine rings (e.g., methyl groups at δ 2.1–2.3 ppm, piperidine protons at δ 1.4–3.2 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170–175 ppm and pyrimidine carbons at ~150–160 ppm .
  • Mass Spectrometry (LC-MS/HRMS) : Verify molecular weight (expected ~380–400 g/mol) and fragmentation patterns (e.g., loss of acetamide moiety) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for biological assays?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy at λmax (~260–280 nm) .
  • Chemical Stability : Accelerated stability studies under varied pH (2–9), temperatures (4–40°C), and light exposure .
  • Lipophilicity (LogP) : Calculate via reverse-phase HPLC retention times or software tools (e.g., MarvinSketch) .

Advanced Research Questions

Q. What experimental strategies elucidate the mechanism of action for this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure inhibition constants (Ki) using purified enzymes (e.g., kinases, oxidoreductases) via fluorogenic substrates .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to map interactions between the dihydropyrimidine core and active-site residues .
  • Cellular Target Engagement : Use thermal shift assays (TSA) to validate target binding in live cells .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-Response Reproducibility : Validate IC50 values across multiple cell lines (e.g., HeLa, MCF-7) using standardized protocols (e.g., MTT assays) .
  • Off-Target Profiling : Screen against panels of unrelated enzymes/receptors to rule out non-specific effects .
  • Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-dependent trends .

Q. What approaches are recommended for establishing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with modified aryl (e.g., 3-chlorophenyl) or heterocyclic (e.g., morpholine instead of piperidine) groups .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
  • Pharmacophore Mapping : Identify critical motifs (e.g., acetamide linker, dihydropyrimidine core) via fragment-based screening .

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